

Development of a Pediatric-Friendly Formulation of Arpraziquantel: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arpraziquantel*

Cat. No.: *B1680035*

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This document provides a detailed overview of the development of a pediatric-friendly formulation of **Arpraziquantel**, a crucial advancement in the treatment of schistosomiasis in preschool-aged children. **Arpraziquantel**, the R-(-)-enantiomer of praziquantel, has been formulated as a 150 mg orally dispersible tablet (ODT) to address the needs of this vulnerable patient population.^{[1][2][3]} This formulation offers improved palatability and ease of administration compared to the standard praziquantel tablets.^{[2][3][4]}

The development program, led by the Pediatric Praziquantel Consortium, has successfully completed preclinical and clinical phases, culminating in a positive scientific opinion from the European Medicines Agency (EMA) for use in children aged 3 months to 6 years.^{[4][5][6][7]}

Formulation Development

The pediatric formulation of **Arpraziquantel** is a 150 mg dispersible tablet designed to be palatable for young children and stable in tropical climates.^{[3][8]} The prototype was developed by Astellas and further optimized by Merck.^{[2][3]}

Table 1: Composition of **Arpraziquantel** 150 mg Dispersible Tablets

Component	Function
Active Substance	
Arpraziquantel	Anthelmintic
Excipients	
Cellulose, microcrystalline	Diluent, disintegrant
Mannitol	Diluent, sweetening agent
Crospovidone	Disintegrant
Sodium stearyl fumarate	Lubricant
Silica, colloidal anhydrous	Glidant
Sucralose	Sweetening agent
Flavor	Taste-masking agent

Source: EMA Public Assessment Report (qualitative composition)

Mechanism of Action

Arpraziquantel, the biologically active R-enantiomer of praziquantel, exerts its anthelmintic effect by increasing the permeability of the schistosome cell membranes to calcium ions. This influx of calcium results in severe muscle contractions and paralysis of the worms. The parasites detach from the blood vessel walls and are subsequently eliminated by the host's immune system.

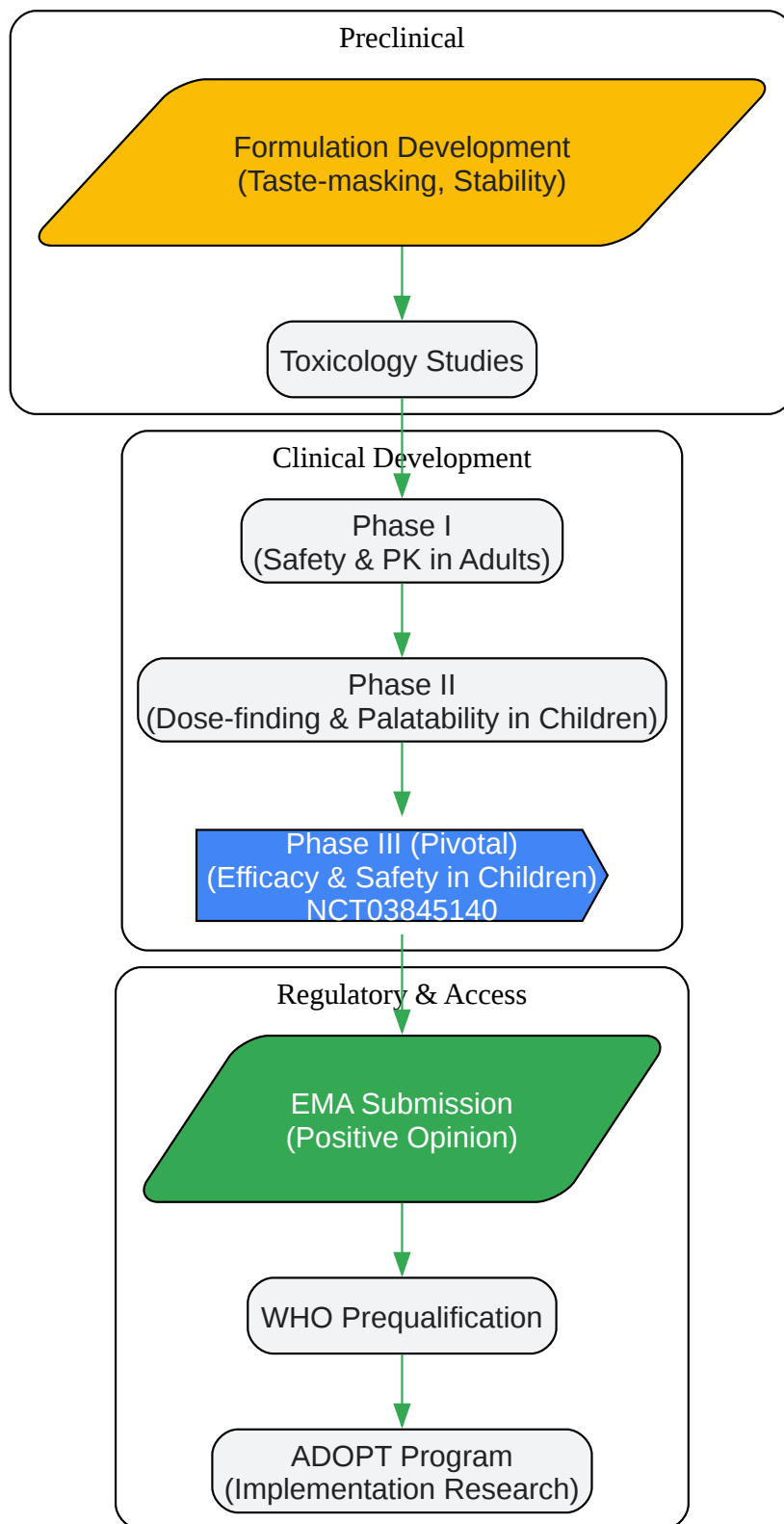


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Mechanism of action of **Arpraziquantel**.

Clinical Development Workflow

The development of the pediatric **Arpraziquantel** formulation followed a structured clinical trial pathway, from initial safety and pharmacokinetic studies to pivotal efficacy trials.



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Pediatric **Arpraziquantel** Development Workflow.

Quantitative Data Summary

Efficacy Data (Phase III Trial - NCT03845140)

The pivotal Phase III trial was an open-label, partly randomized study conducted in Côte d'Ivoire and Kenya in children aged 3 months to 6 years infected with *Schistosoma mansoni* or *Schistosoma haematobium*.[\[1\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Cure Rates at 17-21 Days Post-Treatment

Infection	Treatment Group	Age Group	Dose	Number of Patients (n)	Cure Rate (%) [95% CI]
S. mansoni	Arpraziquantel	4-6 years	50 mg/kg	100	87.8 [79.6-93.5]
S. mansoni	Praziquantel	4-6 years	40 mg/kg	50	81.3 [67.4-91.1]
S. haematobium	Arpraziquantel	3 months - 6 years	60 mg/kg	60	86.0

Source: The Lancet Infectious Diseases, 2023; EMA Public Assessment Report[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)

Table 3: Egg Reduction Rate (ERR)

Infection	Treatment Group	ERR (%)
S. mansoni	Arpraziquantel	~99
S. haematobium	Arpraziquantel	~99

Source: Pediatric Praziquantel Consortium Data[\[10\]](#)

Safety Data (Phase III Trial)

The safety profile of **Arpraziquantel** was found to be similar to that of praziquantel.^[10] The most frequently reported adverse events are summarized below.

Table 4: Common Treatment-Emergent Adverse Events

Adverse Event	Frequency
Abdominal pain	Up to 1 in 10 people
Diarrhea	Up to 1 in 10 people
Vomiting	Up to 1 in 10 people
Somnolence (sleepiness)	Up to 1 in 10 people

Source: EMA Public Assessment Report^[4]^[5]

Pharmacokinetic Parameters

Pharmacokinetic data for the pediatric population are still being fully characterized. A population pharmacokinetic (popPK) model for R-praziquantel has been developed.^[11] Crushing tablets for preschool-aged children was found to increase the absorption rate.^[11]

Table 5: Population Pharmacokinetic Model Findings for R-Praziquantel in Children

Parameter	Observation
Absorption Rate	Increased by 64% when tablets are crushed for preschool-aged children.
Mean Transit Absorption Time	70% higher in children compared to adults.
Bioavailability	Decreased slightly with an increase in dose.

Source: Journal of Pharmacokinetics and Pharmacodynamics, 2022^[11]

Experimental Protocols

The following protocols are based on methodologies described in published literature and clinical trial information.

Protocol 1: Palatability Assessment

Objective: To assess the palatability of the **Arpraziquantel** 150 mg dispersible tablet in pediatric patients.

Methodology: A "swill-and-spit" taste study design is employed.

Procedure:

- Recruit and obtain informed consent from children in the target age group (e.g., 6-11 years for initial taste studies).
- On Day 1, participants assess the palatability of the orally disintegrating tablet without water.
- On Day 2, participants assess the palatability of the tablet dispersed in water.
- A randomized sequence is used for the order of administration of different formulations (e.g., **Arpraziquantel** ODT vs. crushed standard praziquantel).
- Immediately after tasting and spitting out the product (t=0) and after 2-5 minutes (t=2-5), participants rate the "overall palatability" using a 100 mm Visual Analogue Scale (VAS) combined with a 5-point hedonic (facial) scale.
- The VAS is anchored with "worst taste" at 0 mm and "best taste" at 100 mm.
- An open-ended questionnaire can be used to gather additional feedback on the taste and mouthfeel.

Protocol 2: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of **Arpraziquantel** in pediatric patients with schistosomiasis.

Methodology: A sparse sampling design is often used in pediatric pharmacokinetic studies.

Procedure:

- Administer a single oral dose of **Arpraziquantel** (e.g., 50 mg/kg or 60 mg/kg) to each participant.
- Collect dried blood spot (DBS) samples at predetermined time points post-dose (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).
- Analyze the DBS samples for **Arpraziquantel** concentrations using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
- Perform non-compartmental analysis (NCA) to determine pharmacokinetic parameters, including C_{max} (maximum concentration), T_{max} (time to maximum concentration), and AUC (area under the concentration-time curve).
- Utilize population pharmacokinetic (popPK) modeling software (e.g., Phoenix™) to analyze the data and evaluate the influence of covariates such as age and weight.[\[11\]](#)

Protocol 3: Phase III Clinical Trial for Efficacy and Safety (Based on NCT03845140)

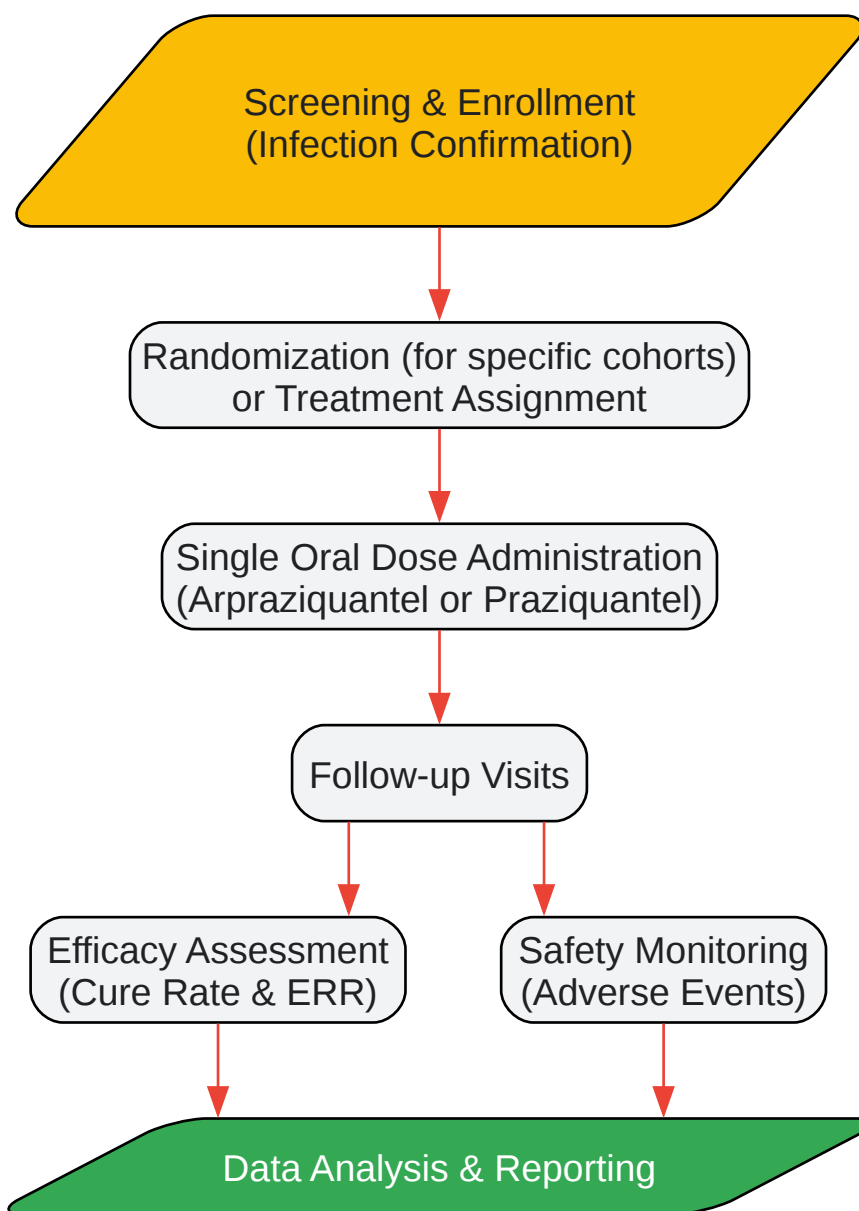
Objective: To evaluate the efficacy, safety, and palatability of **Arpraziquantel** in children aged 3 months to 6 years with schistosomiasis.

Study Design: An open-label, partly randomized, multicenter study.

Procedure:

- Screening and Enrollment:
 - Screen children for *S. mansoni* or *S. haematobium* infection using standard methods (e.g., Kato-Katz for stool, urine filtration for urine, and/or point-of-care circulating cathodic antigen urine cassette test).[\[1\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)
 - Enroll eligible participants based on inclusion/exclusion criteria (e.g., age, weight, and confirmed infection).

- Treatment Allocation and Administration:
 - For *S. mansoni* infection in children aged 4-6 years, randomize participants (2:1) to receive a single oral dose of **Arpraziquantel** (50 mg/kg) or crushed standard praziquantel (40 mg/kg).[\[1\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)
 - For other age cohorts with *S. mansoni* and all cohorts with *S. haematobium*, administer a single oral dose of **Arpraziquantel** (50 mg/kg for *S. mansoni*, 60 mg/kg for *S. haematobium*).[\[1\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Efficacy Assessment:
 - Collect stool and/or urine samples at baseline and at 17-21 days post-treatment.
 - Determine the primary endpoint: clinical cure rate, defined as the absence of parasite eggs in the samples at the follow-up visit.[\[12\]](#)
 - Calculate the egg reduction rate (ERR) as a secondary endpoint.
- Safety Monitoring:
 - Monitor and record all adverse events (AEs) and serious adverse events (SAEs) throughout the study period.
 - Assess the relationship of AEs to the study drug.



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Phase III Clinical Trial Logical Flow.

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